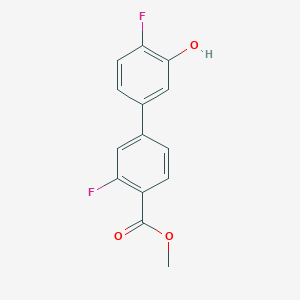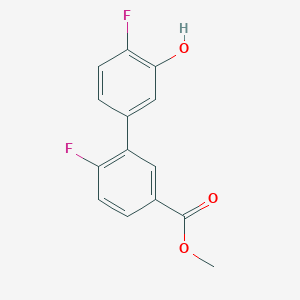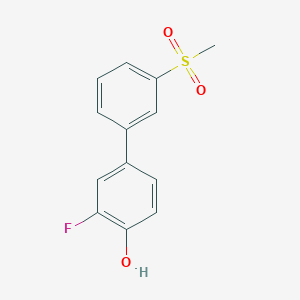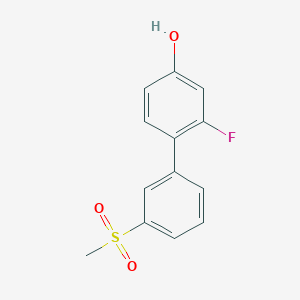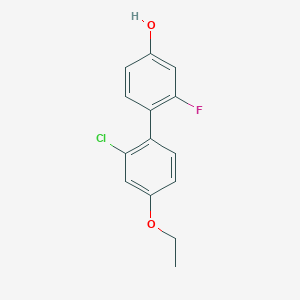
5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% (5-CEFP-2-FP) is an organic compound used in scientific research and laboratory experiments. It is a phenol derivative, with a chloro-ethoxy-phenyl group attached to a fluorophenol ring. 5-CEFP-2-FP is an important reagent for various synthetic methods, and has recently been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% has been studied for its scientific research applications in various fields, such as pharmaceuticals, biochemistry, and materials science. It has been used as a reagent in the synthesis of various compounds, including inhibitors of enzymes, drugs, and polymers. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% has been used in the synthesis of organic compounds, such as amino acids, peptides, and nucleic acids.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450 and other enzymes involved in the metabolism of drugs. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% may act as an antioxidant, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% are not yet fully understood. However, it has been shown to have anti-inflammatory and anti-cancer properties. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% has been studied for its potential to reduce oxidative stress and protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% in laboratory experiments include its high purity and low toxicity. In addition, 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% is relatively easy to synthesize and is stable under a wide range of conditions. The major limitation of 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% is its potential to cause skin irritation and eye irritation. Therefore, it should be handled with caution and protective equipment should be worn when handling the compound.
Orientations Futures
The potential future directions for 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in drug development and materials science. In addition, further research into the mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% will help to better understand its potential therapeutic effects. Finally, further research into the safety and toxicity of 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% is needed to ensure its safe use in laboratory experiments.
Méthodes De Synthèse
5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95% is synthesized by reacting 2-fluorophenol with 4-chloro-2-ethoxyphenyl chloride in the presence of a base. The reaction is carried out in an aqueous solution of a base, such as sodium hydroxide, at a temperature of 80-90°C. The reaction produces an intermediate product, 5-chloro-2-ethoxyphenyl-2-fluorophenol, which is then oxidized to the final product, 5-(2-Chloro-4-ethoxyphenyl)-2-fluorophenol, 95%.
Propriétés
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFO2/c1-2-18-10-4-5-11(12(15)8-10)9-3-6-13(16)14(17)7-9/h3-8,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZDZPBEYHEAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684503 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261962-89-3 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



